Adenosine A1 Receptor Antagonism: Differentiation from 4-Phenyl-2-(phenylcarboxamido)-1,3-thiazole Congeners
The 4-phenyl-2-(phenylcarboxamido)-1,3-thiazole chemotype has been validated as an adenosine A1 receptor antagonist scaffold with nanomolar Ki values, as reported by Van Tilburg et al. (2001) [1]. Within this series, the unsubstituted parent compound 17 (4-phenyl-2-(phenylcarboxamido)-1,3-thiazole) displays Ki values of 76 ± 8 nM at the A1 receptor, 39 ± 3 nM at A2A, and 1,900 ± 500 nM at A3 [1]. Introduction of a 4-methyl substituent on the phenylcarboxamide ring (compound 22) results in Ki values of 33 ± 4 nM (A1), 14% displacement at 10 µM (A2A), and 15% displacement at 10 µM (A3), indicating improved A1 selectivity [1]. The target compound N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide represents a scaffold extension wherein the phenylcarboxamide is replaced by a benzothiazole-2-carboxamide. Although direct Ki data for this specific compound at adenosine receptors have not been publicly disclosed in primary literature, the benzothiazole-2-carboxamide motif is structurally analogous to the phenylcarboxamide series, and the 4-methylphenyl substituent on the thiazole ring is a known A1-selectivity-enhancing modification [1][2].
| Evidence Dimension | Adenosine A1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | No publicly available Ki data for the target compound at adenosine receptors; inferable structural relationship to compound 22 in Van Tilburg et al. |
| Comparator Or Baseline | Compound 22 (4-phenyl-2-{[4-methylphenyl]carboxamido}-1,3-thiazole): Ki (A1) = 33 ± 4 nM; A2A = 14% displacement at 10 µM; A3 = 15% displacement at 10 µM. Compound 17 (unsubstituted): Ki (A1) = 76 ± 8 nM; Ki (A2A) = 39 ± 3 nM; Ki (A3) = 1,900 ± 500 nM. |
| Quantified Difference | N/A — no direct quantitative comparison possible due to absence of publicly reported target compound data at adenosine receptors. |
| Conditions | Radioligand displacement: [3H]DPCPX from rat cortical membranes (A1); [3H]ZM241385 from rat striatal membranes (A2A); [125I]AB-MECA from human A3 receptor expressed in HEK 293 cells; n = 3. |
Why This Matters
Procurement decisions for adenosine receptor research programs must be informed by the structural lineage: the 4-methylphenyl-thiazole motif is associated with sub-100 nM A1 affinity and selectivity over A2A and A3 within the phenylcarboxamide series, providing a mechanistic rationale for selecting the benzothiazole-2-carboxamide analog over unsubstituted or alternative carboxamide variants.
- [1] Van Tilburg, E. W.; Van der Klein, P. A. M.; De Groote, M.; Beukers, M. W.; IJzerman, A. P. Substituted 4-Phenyl-2-(phenylcarboxamido)-1,3-thiazole Derivatives as Antagonists for the Adenosine A1 Receptor. Bioorg. Med. Chem. Lett. 2001, 11 (15), 2017–2019. Table 1: Ki values for compounds 17 and 22. View Source
- [2] Patent US6727247 B2. Substituted Benzothiazole Amide Derivatives as Adenosine Receptor Ligands. Flohr, A.; Jakob-Roetne, R.; Norcross, R. D.; Riemer, C. Filed December 3, 2002. Assignee: Hoffmann-La Roche Inc. View Source
